molecular formula C9H13NS B1443036 [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine CAS No. 1306606-39-2

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine

Cat. No.: B1443036
CAS No.: 1306606-39-2
M. Wt: 167.27 g/mol
InChI Key: VIJZEALGHWQUFF-UHFFFAOYSA-N
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Description

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine is a compound that belongs to the class of cyclopropylamines

Scientific Research Applications

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of 2-methyl-2-(thiophen-2-yl)cyclopropanecarboxylic acid with a suitable amine under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by amination using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(thiophen-2-yl)cyclopropanecarboxylic acid
  • 2-Methyl-2-(thiophen-2-yl)cyclopropanol
  • 2-Methyl-2-(thiophen-2-yl)cyclopropylamine

Uniqueness

Compared to similar compounds, [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine stands out due to its unique combination of a cyclopropyl ring, thiophene group, and amine functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methyl-2-thiophen-2-ylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-9(5-7(9)6-10)8-3-2-4-11-8/h2-4,7H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZEALGHWQUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CN)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine
Reactant of Route 2
[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine
Reactant of Route 3
[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine
Reactant of Route 4
[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine
Reactant of Route 5
[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine
Reactant of Route 6
[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine

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